molecular formula C17H26N2O2S B5716172 1-Cyclohexyl-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea

1-Cyclohexyl-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea

Cat. No.: B5716172
M. Wt: 322.5 g/mol
InChI Key: IASSTSRMAQGSEU-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyclohexyl group, a dimethoxyphenyl group, and a thiourea moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea typically involves the reaction of cyclohexyl isothiocyanate with 2-(3,4-dimethoxyphenyl)ethylamine. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction proceeds via the nucleophilic attack of the amine on the isothiocyanate, forming the desired thiourea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

1-Cyclohexyl-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antibacterial, antioxidant, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-Alzheimer’s activities.

    Industry: The compound is used in the production of dyes, elastomers, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways, while its anti-inflammatory effects could result from the modulation of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-3-[1-(3,4-dimethoxyphenyl)ethyl]thiourea
  • 1-Cyclohexyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(8-methyl-2-oxo-1,2-dihydro-3-quinolinyl)methyl]thiourea

Uniqueness

1-Cyclohexyl-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-cyclohexyl-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-20-15-9-8-13(12-16(15)21-2)10-11-18-17(22)19-14-6-4-3-5-7-14/h8-9,12,14H,3-7,10-11H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASSTSRMAQGSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=S)NC2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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